2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid
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Overview
Description
2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amide and Formaldehyde Condensation Reaction: This method involves the condensation of formic acid and ethyl ester to form an anhydride, which then undergoes a condensation reaction with an amine to yield the target compound.
Acid-Catalyzed Hydrogenation Reaction: In this method, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid is reacted with hydrogen gas in the presence of an acid catalyst to produce the desired product.
Industrial Production Methods
The industrial production of 2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the synthesis of agrochemicals, such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the substrate from binding and thus inhibiting the enzyme’s activity . This inhibition can lead to reduced production of uric acid, which is beneficial in the treatment of gout and other related conditions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: Similar in structure but differs in the presence of a methyl group instead of a pyrrolo ring.
2-Aminothiazole-based Compounds: These compounds share the thiazole core but have different substituents, leading to varied biological activities.
Uniqueness
2-(Trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid is unique due to its specific combination of a trifluoromethyl group and a pyrrolo ring fused to the thiazole core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C7H3F3N2O2S |
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Molecular Weight |
236.17 g/mol |
IUPAC Name |
2-(trifluoromethyl)-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H3F3N2O2S/c8-7(9,10)6-12-4-3(15-6)1-2(11-4)5(13)14/h1,11H,(H,13,14) |
InChI Key |
IHSDTULDRQJZAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1SC(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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